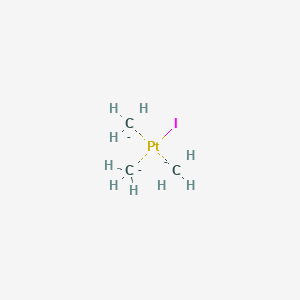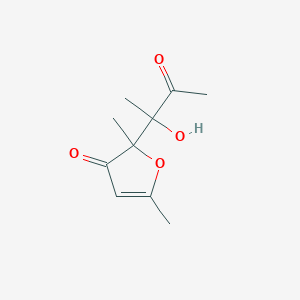
3-氟-4-硝基吡啶
描述
3-Fluoro-4-nitropyridine is a compound of interest in the field of organic chemistry due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
- Kuduk, Dipardo, and Bock (2005) reported an efficient method for synthesizing fluoropyridines via fluorodenitration, which is applicable to nitro-substituted pyridines (Kuduk, Dipardo, & Bock, 2005).
- Brugarolas et al. (2016) described the direct fluorination of pyridine N-oxides to produce meta fluorinated pyridines, including 3-fluoro-4-nitropyridine (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).
- Culshaw et al. (2012) developed a method for the substitution of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines (Culshaw et al., 2012).
Molecular Structure Analysis
- Bryndal et al. (2012) conducted studies on the crystal structures of nitropyridines, which can provide insights into the molecular structure of 3-fluoro-4-nitropyridine (Bryndal et al., 2012).
Chemical Reactions and Properties
- Kuhnast et al. (2008) synthesized FPyKYNE, a fluoropyridine-based structure, highlighting the versatility of fluoropyridines in chemical syntheses (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
- Dong et al. (2021) developed a method for the synthesis of highly functionalized 4-fluoropyridines, demonstrating the reactivity of fluoropyridines in cycloaddition reactions (Dong et al., 2021).
Physical Properties Analysis
- The physical properties of 3-fluoro-4-nitropyridine can be inferred from studies on similar fluorinated pyridines, such as those by Kuduk et al. (2005), who focused on the synthesis and properties of fluoropyridines (Kuduk, Dipardo, & Bock, 2005).
Chemical Properties Analysis
- The chemical properties of 3-fluoro-4-nitropyridine, such as its reactivity in various chemical reactions, can be understood through studies like those of Dong et al. (2021), which explore the reactivity of fluoropyridines in creating diverse chemical structures (Dong et al., 2021).
科学研究应用
1. Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of Methyl 3-Fluoropyridine-4-carboxylate, a fluorinated organic compound. Fluorinated organic compounds are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties .
- Methods of Application: The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by a fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
- Results or Outcomes: The successful synthesis of Methyl 3-Fluoropyridine-4-carboxylate demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of fluorinated organic compounds .
2. Synthesis of Fluorinated Pyridines
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of fluorinated pyridines, which are of interest due to their unusual physical, chemical, and biological properties. They are less reactive than their chlorinated and brominated analogues and have reduced basicity .
- Methods of Application: The synthesis of fluoropyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of fluorinated pyridines demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new agricultural products and potential imaging agents for various biological applications .
3. Synthesis of Fluorinated Herbicides and Insecticides
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of fluorinated herbicides and insecticides . The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
- Methods of Application: The synthesis of these fluorinated agricultural products involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of these fluorinated agricultural products demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new agricultural products .
4. Synthesis of Radiopharmaceuticals
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of radiopharmaceuticals . The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .
- Methods of Application: The synthesis of these radiopharmaceuticals involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of these radiopharmaceuticals demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new radiopharmaceuticals .
5. Synthesis of Fluorinated Aromatic Rings
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of fluorinated aromatic rings . Fluorine-containing substituents are most commonly incorporated into carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
- Methods of Application: The synthesis of these fluorinated aromatic rings involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of these fluorinated aromatic rings demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new agricultural products .
6. Synthesis of F18 Substituted Pyridines
- Application Summary: 3-Fluoro-4-nitropyridine is used in the synthesis of F18 substituted pyridines . These present a special interest as potential imaging agents for various biological applications .
- Methods of Application: The synthesis of these F18 substituted pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction .
- Results or Outcomes: The successful synthesis of these F18 substituted pyridines demonstrates the potential of 3-Fluoro-4-nitropyridine in the creation of new radiopharmaceuticals .
安全和危害
3-Fluoro-4-nitropyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .
未来方向
The use of pyridine N-oxides for the preparation of fluoropyridines, such as 3-Fluoro-4-nitropyridine, is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .
属性
IUPAC Name |
3-fluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFITFKCBAVEAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376565 | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitropyridine | |
CAS RN |
13505-01-6 | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13505-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
